7-Fluoro-6-methoxy-1H-indazole
Overview
Description
7-Fluoro-6-methoxy-1H-indazole: is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. The presence of fluorine and methoxy groups in the structure of this compound enhances its chemical properties, making it a compound of interest in various scientific research fields.
Mechanism of Action
Target of Action
Indazole-containing compounds have a wide variety of medicinal applications. They have been employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
The exact mode of action can vary depending on the specific indazole derivative and its target. For example, some indazole derivatives inhibit the activity of certain enzymes, leading to therapeutic effects .
Biochemical Pathways
Indazole derivatives can interact with various biochemical pathways, depending on their specific targets. For instance, inhibitors of phosphoinositide 3-kinase δ can affect signaling pathways involved in cell growth and survival .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of indazole derivatives can vary widely and are influenced by factors such as the compound’s chemical structure and the patient’s physiology .
Result of Action
The molecular and cellular effects of indazole derivatives depend on their specific targets and modes of action. For example, inhibition of phosphoinositide 3-kinase δ can lead to reduced cell growth and proliferation .
Action Environment
The action, efficacy, and stability of indazole derivatives can be influenced by various environmental factors, including the presence of other drugs, the patient’s diet and lifestyle, and the specific characteristics of the disease being treated .
Biochemical Analysis
Biochemical Properties
7-Fluoro-6-methoxy-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as adenosine triphosphate, to specific substrates. This inhibition can affect cell signaling pathways and cellular functions . Additionally, this compound can bind to proteins involved in DNA repair mechanisms, thereby influencing the cell’s ability to maintain genomic integrity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to induce apoptosis, or programmed cell death, in cancer cells by disrupting mitochondrial function and activating caspases, which are proteases involved in the execution phase of cell apoptosis . Furthermore, this compound can modulate cell signaling pathways, such as the mitogen-activated protein kinase pathway, leading to altered gene expression and cellular metabolism . These effects highlight its potential as a therapeutic agent in oncology.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, inhibiting their catalytic activity. This binding can be competitive, where the compound competes with the natural substrate, or non-competitive, where it binds to an allosteric site, causing conformational changes that reduce enzyme activity . Additionally, this compound can influence gene expression by interacting with transcription factors and modulating their activity, leading to changes in the expression of genes involved in cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive cellular responses, such as the upregulation of detoxifying enzymes and efflux pumps, which can reduce its efficacy . These findings underscore the importance of optimizing dosage and administration schedules in therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively inhibit tumor growth in cancer models . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity, indicating a narrow therapeutic window . These observations highlight the need for careful dose optimization to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. Phase I reactions involve oxidation, reduction, and hydrolysis, primarily mediated by cytochrome P450 enzymes . Phase II reactions involve conjugation with glucuronic acid, sulfate, or glutathione, which enhance the compound’s solubility and facilitate its excretion . These metabolic pathways are crucial for the compound’s detoxification and elimination from the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters such as P-glycoprotein, which can influence its cellular uptake and efflux . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its pharmacological effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been observed to localize primarily in the cytoplasm and mitochondria, where it can interact with various enzymes and proteins . The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific cellular compartments. This subcellular distribution is essential for its therapeutic efficacy and specificity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Transition Metal Catalyzed Reactions: One common method involves the use of copper (II) acetate as a catalyst.
Reductive Cyclization Reactions: This method involves the reduction of nitro compounds followed by cyclization to form the indazole ring.
Metal-Free Reactions: These reactions often involve the use of hydrazine derivatives and aldehydes or ketones to form the indazole ring without the need for metal catalysts.
Industrial Production Methods: Industrial production of 7-Fluoro-6-methoxy-1H-indazole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 7-Fluoro-6-methoxy-1H-indazole can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the indazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and methoxy positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups into the indazole ring .
Scientific Research Applications
Chemistry: 7-Fluoro-6-methoxy-1H-indazole is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive compound. It has shown promise in preliminary studies as an antimicrobial and anticancer agent .
Medicine: The compound is being investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor in the synthesis of various chemical products .
Comparison with Similar Compounds
6-Fluoro-1H-indazole: Similar in structure but lacks the methoxy group.
7-Methoxy-1H-indazole: Similar in structure but lacks the fluorine group.
1H-indazole: The parent compound without any substituents.
Uniqueness: The presence of both fluorine and methoxy groups in 7-Fluoro-6-methoxy-1H-indazole makes it unique compared to its analogs. These substituents enhance its chemical stability, biological activity, and binding affinity to molecular targets, making it a compound of significant interest in various research fields .
Properties
IUPAC Name |
7-fluoro-6-methoxy-1H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O/c1-12-6-3-2-5-4-10-11-8(5)7(6)9/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLHMSYWXQQDIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=NN2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427438-32-1 | |
Record name | 7-fluoro-6-methoxy-1H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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